Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate

Lipophilicity Drug Design Physicochemical Properties

Target the gem-difluorocyclobutane motif for medicinal chemistry. This building block features orthogonal Boc-amine and isopropyl ester protecting groups for versatile SAR exploration. The gem-difluoro substitution increases lipophilicity (ΔLogP ≈ +1.00 vs. non-fluorinated methyl ester), enhancing metabolic stability—a strategy validated in the FDA-approved drug ivosidenib. With a high Fsp3 value of 0.846, it enables access to 3D chemical space for fragment-based drug discovery. Available in ≥95% purity, ensuring reproducible results in lead optimization campaigns.

Molecular Formula C13H21F2NO4
Molecular Weight 293.31 g/mol
CAS No. 1403766-72-2
Cat. No. B1404957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate
CAS1403766-72-2
Molecular FormulaC13H21F2NO4
Molecular Weight293.31 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H21F2NO4/c1-8(2)19-9(17)12(6-13(14,15)7-12)16-10(18)20-11(3,4)5/h8H,6-7H2,1-5H3,(H,16,18)
InChIKeyFXGAOZAPAHGPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (CAS 1403766-72-2): Procurement-Ready Building Block for Fluorinated Drug Discovery


Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (CAS 1403766-72-2) is a protected, non-natural amino acid derivative featuring a gem-difluorinated cyclobutane core, a tert-butoxycarbonyl (Boc)-protected amine, and an isopropyl ester . With a molecular weight of 293.31 Da and a calculated LogP of 2.62, it serves as a versatile building block for medicinal chemistry programs seeking to incorporate conformationally constrained, fluorinated motifs into bioactive molecules [1].

Why Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate Cannot Be Readily Replaced by In-Class Analogs


Direct substitution of Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate with non-fluorinated cyclobutane amino acid derivatives or alternative ester variants is not chemically equivalent. The gem-difluoro substitution on the cyclobutane ring imparts distinct physicochemical properties, including a measured increase in lipophilicity (ΔLogP ≈ +1.00 vs. non-fluorinated methyl ester) [1]. This motif is recognized in medicinal chemistry literature as a key modulator of metabolic stability, having been identified as crucial for maintaining potency while blocking metabolic soft spots in FDA-approved drugs such as ivosidenib [2]. Consequently, a procurement decision based solely on core scaffold similarity risks compromising the targeted pharmacological profile in lead optimization campaigns.

Quantitative Differentiation Evidence for Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (1403766-72-2)


Enhanced Lipophilicity (LogP) Driven by gem-Difluoro Substitution

The introduction of the gem-difluoro group on the cyclobutane ring significantly increases the compound's lipophilicity compared to non-fluorinated cyclobutane amino acid derivatives. Specifically, Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate exhibits a calculated LogP of 2.62 [1]. In contrast, the non-fluorinated methyl ester analog, Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate (CAS 880166-10-9), has a calculated LogP of 1.62 .

Lipophilicity Drug Design Physicochemical Properties

Lipophilicity and Physicochemical Divergence from Carboxylic Acid Analog

Compared to the corresponding carboxylic acid derivative, the isopropyl ester form of this building block exhibits a marked increase in lipophilicity. The target compound has a calculated LogP of 2.62 [1], whereas the free carboxylic acid analog, 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid (CAS 1363380-83-9), has a calculated LogP of 1.97 [2].

Ester Prodrugs Lipophilicity Permeability

Metabolic Stability Enhancement Inferred from gem-Difluorocyclobutane Motif

The gem-difluorocyclobutane core is a validated motif for enhancing metabolic stability in drug candidates. A recent publication highlights that the gem-difluorocyclobutane unit was 'crucial in increasing metabolic stability while maintaining potency' in the development of the FDA-approved drug ivosidenib [1]. This class-level inference positions Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate as a building block that incorporates this established metabolic shielding effect, distinguishing it from non-fluorinated or mono-fluorinated cyclobutane alternatives lacking this geminal substitution pattern.

Metabolic Stability Drug Metabolism Fluorine Chemistry

High Fraction of sp3 Carbon (Fsp3) for Enhanced Conformational Complexity

The target compound possesses a high fraction of sp3-hybridized carbon atoms (Fsp3 = 0.846) [1]. This metric is a key indicator of three-dimensional molecular complexity and has been positively correlated with clinical success rates in drug discovery. While many flat, aromatic building blocks have lower Fsp3 values, the rigid, saturated cyclobutane core of this compound offers a distinct conformational profile.

Conformational Analysis Drug Design Molecular Complexity

Commercially Available with Documented Purity for Reproducible Synthesis

Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate is readily available from multiple reputable suppliers with guaranteed minimum purity levels. Documented specifications include ≥95% purity (Fluorochem, Leyan) and ≥97% purity (CymitQuimica) , with some vendors providing ≥98% purity (MolCore) . This contrasts with many specialized fluorinated building blocks that may require custom synthesis or are offered at lower, less reliable purity grades.

Procurement Purity Synthetic Reliability

Boiling Point and Density Differentiation from Non-Fluorinated Analog

The presence of fluorine atoms alters the compound's physical properties, which can impact handling and purification. The target compound has a predicted boiling point of 339.2±42.0 °C and a density of 1.2±0.1 g/cm³ . In comparison, the non-fluorinated methyl ester analog (CAS 880166-10-9) has a boiling point of 309.0±21.0 °C [1]. This ~30 °C difference in boiling point reflects the enhanced intermolecular interactions due to fluorine substitution.

Physicochemical Properties Purification Handling

Procurement-Focused Application Scenarios for Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate (1403766-72-2)


Medicinal Chemistry: Optimizing Metabolic Stability in Lead Compounds

Utilize Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate as a key building block to introduce the gem-difluorocyclobutane motif, which is validated to enhance metabolic stability [1]. Its high lipophilicity (LogP 2.62) [2] can be exploited to modulate permeability and target engagement in hit-to-lead and lead optimization campaigns.

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis (DOS)

Incorporate this compound into fragment libraries to leverage its high Fsp3 value (0.846) [1] for exploring three-dimensional chemical space. The orthogonal protecting groups (Boc-amine and isopropyl ester) allow for selective deprotection and subsequent derivatization, enabling rapid generation of diverse analogs for structure-activity relationship (SAR) studies.

Synthesis of Non-Natural Amino Acid Derivatives and Peptidomimetics

Employ Isopropyl 1-(Boc-amino)-3,3-difluoro-cyclobutanecarboxylate as a conformationally constrained, fluorinated amino acid surrogate. The gem-difluoro group can influence peptide backbone conformation and enhance resistance to proteolytic degradation, making it valuable for designing stable peptidomimetics and targeted protein degraders (e.g., PROTACs).

Chemical Biology Tool Development and Probe Synthesis

Use this building block to synthesize fluorinated chemical probes with favorable physicochemical properties. Its high purity (≥95%) from multiple vendors ensures reproducible results in biochemical assays and cellular target engagement studies, reducing experimental variability in probe validation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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